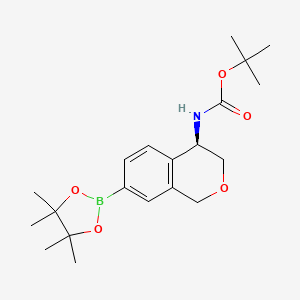
tert-Butyl (R)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The boronate ester group can interact with biological targets in unique ways, offering possibilities for drug development.
Industry
In industrial applications, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
What sets tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate apart from similar compounds is its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C20H30BNO5 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-4-yl]carbamate |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-16-12-24-11-13-10-14(8-9-15(13)16)21-26-19(4,5)20(6,7)27-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m0/s1 |
Clave InChI |
OUWYDYSSLGYIAU-INIZCTEOSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@H](COC3)NC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
![Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
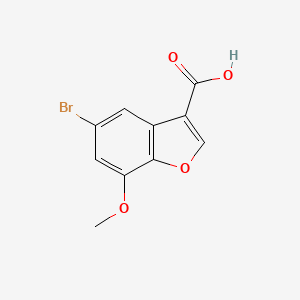
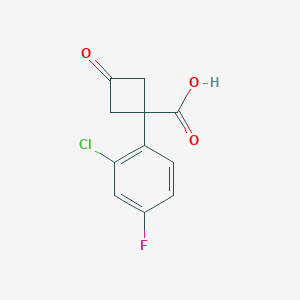
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
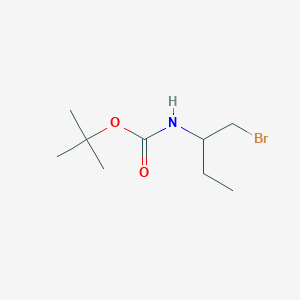

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)

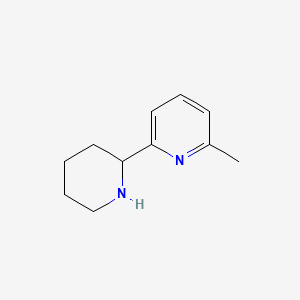

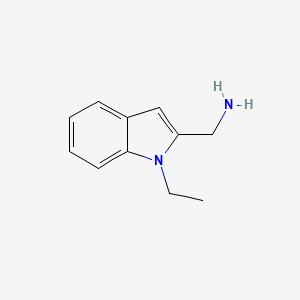
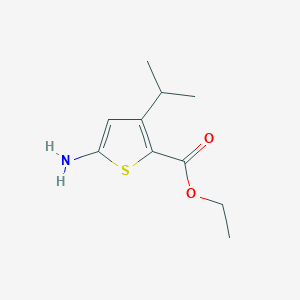
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
